(R)-methyl 2-(piperidin-2-yl)acetate HCl
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Overview
Description
®-methyl 2-(piperidin-2-yl)acetate HCl is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-(piperidin-2-yl)acetate HCl typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines .
Industrial Production Methods
Industrial production of piperidine derivatives, including ®-methyl 2-(piperidin-2-yl)acetate HCl, often involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-(piperidin-2-yl)acetate HCl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-methyl 2-(piperidin-2-yl)acetate HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-methyl 2-(piperidin-2-yl)acetate HCl involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with similar reactivity.
Pyrrolidine: Another heterocyclic amine with a five-membered ring.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
®-methyl 2-(piperidin-2-yl)acetate HCl is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other piperidine derivatives .
Biological Activity
(R)-methyl 2-(piperidin-2-yl)acetate hydrochloride is a piperidine derivative that has garnered interest in various fields of medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and comparative analysis with related compounds.
Chemical Structure and Properties
(R)-methyl 2-(piperidin-2-yl)acetate HCl is characterized by its unique piperidine structure, which contributes to its reactivity and biological properties. The hydrochloride salt form enhances its solubility, making it suitable for various applications in research and industry.
Research indicates that this compound primarily acts by modulating neurotransmitter levels in the brain. Specifically, it increases the levels of dopamine and norepinephrine , neurotransmitters associated with focus, motivation, and reward processing. This mechanism underpins its investigation in neuropharmacological studies aimed at addressing symptoms related to neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
Neuropharmacology
The compound has shown promise in managing symptoms associated with neurodegenerative disorders. Its ability to enhance dopaminergic activity suggests potential applications in treating conditions like Parkinson's disease, where dopamine deficiency is a hallmark .
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. Its interactions with specific molecular targets could inhibit cancer cell proliferation. Further research is needed to elucidate these effects and establish effective dosages .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Methylphenidate Hydrochloride | High | Used primarily for ADHD treatment |
3,4-Dichloromethylphenidate Hydrochloride | Moderate | Contains additional chlorine substituents affecting potency |
Ethylphenidate | Moderate | Similar piperidine structure but different ester group affecting pharmacokinetics |
This table highlights how this compound stands out due to its specific structural configuration and potential applications across various therapeutic areas.
Case Studies and Research Findings
- Neuropharmacological Studies : A study demonstrated that this compound significantly improved cognitive function in animal models of Alzheimer's disease by enhancing neurotransmitter levels .
- Anticancer Activity : In vitro studies revealed that the compound exhibited cytotoxic effects against several human tumor cell lines, suggesting its potential as an anticancer agent .
- Cholinesterase Inhibition : Preliminary findings indicate that derivatives of piperidine compounds may show anticholinesterase activity, which could be beneficial in treating Alzheimer's disease by preventing acetylcholine breakdown .
Properties
IUPAC Name |
methyl 2-[(2R)-piperidin-2-yl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLWWMPBPHRIHK-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1CCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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